molecular formula C18H22N2O3S B2431071 N1-(3,4-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide CAS No. 2034599-49-8

N1-(3,4-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2431071
CAS No.: 2034599-49-8
M. Wt: 346.45
InChI Key: JQHPAYQJXTVSAM-UHFFFAOYSA-N
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Description

N1-(3,4-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative provided for research purposes. This compound is of significant interest in the field of taste science and food chemistry, particularly for investigating high-potency savory flavorants. Structurally related oxalamide compounds have been extensively studied for their ability to impart and enhance umami taste, often exhibiting flavor-enhancing properties that can significantly reduce the need for monosodium glutamate (MSG) in various comestible applications . The specific molecular architecture of this compound, featuring a 3,4-dimethylphenyl group and a thiophene-containing side chain with a hydroxyethyl moiety, is designed for probing interactions with taste receptors and studying structure-activity relationships (SAR) of flavor molecules . Researchers may utilize this compound to explore its potential as a flavor modulator, to understand its mechanism of action in activating or modulating human taste receptors, and to develop novel flavor systems for reduced-sodium or clean-label food products. All studies should be conducted under appropriate laboratory safety protocols.

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-11-4-5-14(10-12(11)2)20-18(23)17(22)19-9-8-15-6-7-16(24-15)13(3)21/h4-7,10,13,21H,8-9H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHPAYQJXTVSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(S2)C(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction, often using ethylene oxide or a similar reagent.

    Formation of the Oxalamide Linkage: The oxalamide linkage is formed by reacting an appropriate amine with oxalyl chloride, followed by coupling with the thiophene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide linkage can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N1-(3,4-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the synthesis of novel polymers or materials with specific electronic properties.

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N1-(3,4-dimethylphenyl)-N2-(2-(5-methylthiophen-2-yl)ethyl)oxalamide: Similar structure but lacks the hydroxyethyl group.

    N1-(3,4-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)furan-2-yl)ethyl)oxalamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N1-(3,4-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide is unique due to the presence of both the hydroxyethyl-substituted thiophene ring and the oxalamide linkage, which confer specific chemical and biological properties not found in its analogs.

Biological Activity

N1-(3,4-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Oxalamide Backbone : A central oxalamide group that is crucial for its biological activity.
  • Substituents : The presence of a 3,4-dimethylphenyl group and a thiophen-2-yl group enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Oxalamide Linkage : This is achieved through the reaction of appropriate amines with oxalic acid derivatives.
  • Introduction of Aromatic Substituents : The incorporation of the 3,4-dimethylphenyl and thiophen-2-yl groups is performed using electrophilic aromatic substitution reactions.

The biological activity of this compound may involve:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could interact with various receptors, modulating their activity through competitive or non-competitive inhibition.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

  • Anticancer Properties : Preliminary results suggest that it can induce apoptosis in cancer cell lines by activating caspase pathways.
  • Antimicrobial Activity : The compound has shown efficacy against several bacterial strains, indicating potential as an antimicrobial agent.
Study TypeCell Line/OrganismObserved EffectReference
AnticancerHeLa CellsInduction of apoptosis
AntimicrobialE. coliInhibition of growth
Enzyme InhibitionHuman Liver EnzymesReduced enzyme activity

Case Studies

Several case studies highlight the biological relevance of similar compounds:

  • Case Study 1 : A related oxalamide demonstrated significant inhibition of tumor growth in xenograft models, suggesting that structural modifications can enhance efficacy.
  • Case Study 2 : Compounds with thiophene moieties have been associated with improved bioavailability and pharmacokinetic profiles in preclinical trials.

Comparative Analysis

Comparing this compound with similar compounds reveals unique properties:

Compound NameKey FeaturesBiological Activity
N1-(3,4-dimethylphenyl)-N2-(indolin-1-yl)...Lacks thiophenyl groupDifferent enzyme interactions
N1-(3,4-dimethylphenyl)-N2-(thiophen-2-yl)...Lacks indolinyl groupAltered pharmacodynamics
N1-(3,4-dimethylphenyl)-N2-[other variations]Varies in substituentsVaries widely in activity

Q & A

Q. What are the key synthetic steps and optimization strategies for N1-(3,4-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide?

The synthesis involves coupling aromatic and heterocyclic precursors via oxalamide bond formation. Critical steps include:

  • Amide bond formation : Reacting 3,4-dimethylphenylamine with oxalyl chloride under anhydrous conditions.
  • Thiophene-ethylamine coupling : Introducing the thiophene-hydroxyethyl moiety via nucleophilic substitution.
  • Purification : Chromatography or recrystallization to achieve >95% purity. Optimization focuses on solvent selection (e.g., DMF for solubility), temperature control (0–25°C to prevent side reactions), and catalytic additives (e.g., DMAP for amidation efficiency) .

Q. Which analytical techniques are essential for structural characterization of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and amide linkages. For example, the thiophene proton signals appear at δ 6.8–7.2 ppm, while the oxalamide NH resonates near δ 8.5 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]+^+ at 413.2 Da).
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the solid state .

Q. What are the critical physicochemical properties influencing experimental design?

Key properties include:

PropertyValue/Description
Molecular weight~413.5 g/mol
SolubilityDMSO >50 mg/mL; aqueous <1 mg/mL
LogP (lipophilicity)3.2 ± 0.3 (predicts membrane permeability)
Stability studies under varying pH (e.g., degradation at pH <3) and light exposure are recommended to ensure compound integrity during assays .

Advanced Research Questions

Q. How to design a study evaluating the compound’s bioactivity and molecular targets?

  • In vitro assays : Use enzyme inhibition screens (e.g., kinase panels) and cell viability assays (MTT/XTT) to identify preliminary activity.
  • Molecular docking : Employ software like AutoDock Vina to predict binding to targets (e.g., COX-2 or EGFR kinases) by aligning the thiophene and dimethylphenyl groups into hydrophobic pockets .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD_D, on/off rates) for identified targets .

Q. How to resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from assay conditions (e.g., serum interference) or impurity profiles. Mitigation strategies:

  • Comparative purity analysis : Use HPLC to verify batch consistency.
  • Dose-response curves : Establish EC50_{50}/IC50_{50} values under standardized conditions (e.g., 48-hour incubation).
  • Structural analogs : Test derivatives (e.g., replacing hydroxyethyl with methoxy) to isolate pharmacophoric groups responsible for activity .

Q. What strategies optimize derivative synthesis for enhanced pharmacological activity?

  • Functional group modification :
  • Hydroxyethyl oxidation : Convert to ketone (using KMnO4_4) to improve metabolic stability.
  • Thiophene substitution : Introduce electron-withdrawing groups (e.g., Cl) to modulate electron density and binding affinity .
    • Structure-activity relationship (SAR) : Systematically vary substituents on the phenyl and thiophene rings, then assess cytotoxicity (e.g., HepG2 cells) and selectivity (e.g., cancer vs. normal cell lines) .

Methodological Notes

  • Data validation : Cross-referenced structural and synthetic data from peer-reviewed analogs (e.g., ).
  • Advanced tools : Recommended docking software (AutoDock Vina) and SPR are industry standards for mechanistic studies.

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